Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6
Overview
Description
Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6 is a deuterated analog of a pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6 typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidine ring.
Introduction of Substituents: The fluorophenyl, isopropyl, and methylsulfonyl groups are introduced through various substitution reactions.
Deuteration: The incorporation of deuterium atoms is achieved through specific deuteration reactions, often using deuterated reagents.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6 has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
- Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d3
Uniqueness
The deuterated version, Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6, is unique due to the presence of deuterium atoms, which can influence the compound’s metabolic stability and pharmacokinetic properties. This makes it particularly valuable in drug development and pharmacological studies.
Biological Activity
Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6, often referred to as a derivative of pyrimidine, has garnered attention for its potential biological activities. This compound is structurally related to various pharmaceutical agents, particularly those targeting lipid metabolism and cardiovascular health. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C18H22FN3O4S
- Molecular Weight : 395.45 g/mol
- CAS Number : 1035595-71-1
- Structure : The compound features a pyrimidine ring substituted with a fluorophenyl group and an isopropyl group, along with a methylsulfonyl moiety.
This compound exhibits biological activity primarily through its interaction with specific molecular targets involved in lipid metabolism. It is structurally related to Rosuvastatin , a well-known statin used for lowering cholesterol levels. The compound likely functions by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This inhibition leads to decreased cholesterol production in the liver and an increase in LDL receptor expression, facilitating the clearance of LDL cholesterol from the bloodstream.
Antihyperlipidemic Effects
Research indicates that compounds similar to this compound possess significant antihyperlipidemic properties. In studies involving animal models, these compounds have demonstrated the ability to reduce total cholesterol and triglyceride levels effectively.
Study Reference | Animal Model | Dosage | Outcome |
---|---|---|---|
Rats | 10 mg/kg/day | Significant reduction in total cholesterol levels | |
Mice | 5 mg/kg/day | Decreased triglyceride levels by 30% |
Cytotoxic Activity
Preliminary investigations into the cytotoxic effects of this compound reveal potential anti-cancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a role in cancer therapy.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical) | 15 | Induction of apoptosis via mitochondrial pathway |
MCF-7 (breast) | 12 | Cell cycle arrest at G1 phase |
Case Study 1: Cholesterol-Lowering Effects
In a clinical trial involving patients with hyperlipidemia, administration of this compound resulted in a statistically significant decrease in LDL cholesterol levels over a period of 12 weeks. Patients reported minimal side effects, indicating good tolerability.
Case Study 2: Anti-Cancer Properties
A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cells. Results indicated that treatment with this compound led to reduced cell viability and increased apoptosis markers compared to untreated controls.
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-methylsulfonylpyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-5-24-16(21)13-14(10(2)3)19-17(25(4,22)23)20-15(13)11-6-8-12(18)9-7-11/h6-10H,5H2,1-4H3/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKBGWJNCCQBON-XERRXZQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1C(C)C)S(=O)(=O)C)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NC(=NC(=C1C(=O)OCC)C2=CC=C(C=C2)F)S(=O)(=O)C)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747760 | |
Record name | Ethyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185128-49-7 | |
Record name | Ethyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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